molecular formula C19H19N3O2 B11009948 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide

Cat. No.: B11009948
M. Wt: 321.4 g/mol
InChI Key: NURNUTKCVHBFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by heating a suitable precursor, such as 2-nitrotoluene, in the presence of a strong acid like sulfuric acid, leading to the formation of the carbazole ring system.

    Methoxylation: The next step involves the introduction of the methoxy group at the 6-position of the carbazole ring. This can be accomplished using methanol and a suitable catalyst under reflux conditions.

    Pyridine Carboxamide Formation: The final step involves the coupling of the methoxy-substituted carbazole with pyridine-2-carboxylic acid or its derivatives. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the pyridine ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under mild conditions.

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydro-β-carboline: A structurally similar compound with a methoxy group at the 6-position but lacking the pyridine carboxamide moiety.

    1H-Carbazole: The parent compound of the carbazole family, without any substituents.

    6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: Another derivative with a methoxy group and a different functional group at the 1-position.

Uniqueness

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide is unique due to its combination of the carbazole core with a methoxy group and a pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-24-12-8-9-15-14(11-12)13-5-4-7-16(18(13)21-15)22-19(23)17-6-2-3-10-20-17/h2-3,6,8-11,16,21H,4-5,7H2,1H3,(H,22,23)

InChI Key

NURNUTKCVHBFFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.